molecular formula C8H8ClF2NO B15234663 5-Chloro-4-(difluoromethoxy)-2-methylaniline CAS No. 101847-53-4

5-Chloro-4-(difluoromethoxy)-2-methylaniline

Cat. No.: B15234663
CAS No.: 101847-53-4
M. Wt: 207.60 g/mol
InChI Key: DYRCFEQJAONBGV-UHFFFAOYSA-N
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Description

5-Chloro-4-(difluoromethoxy)-2-methylaniline is an organic compound with the molecular formula C8H8ClF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, difluoromethoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(difluoromethoxy)-2-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylaniline and difluoromethoxy reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. For example, the difluoromethoxy group can be introduced using a difluoromethylating agent under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethoxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

5-Chloro-4-(difluoromethoxy)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(difluoromethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: Similar structure but lacks the difluoromethoxy group.

    5-Chloro-2-methoxyaniline: Contains a methoxy group instead of a difluoromethoxy group.

    4-(Difluoromethoxy)-2-methylaniline: Lacks the chlorine substitution.

Uniqueness

5-Chloro-4-(difluoromethoxy)-2-methylaniline is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

101847-53-4

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

5-chloro-4-(difluoromethoxy)-2-methylaniline

InChI

InChI=1S/C8H8ClF2NO/c1-4-2-7(13-8(10)11)5(9)3-6(4)12/h2-3,8H,12H2,1H3

InChI Key

DYRCFEQJAONBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)OC(F)F

Origin of Product

United States

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